molecular formula C6H6O2 B563543 Resorcinol-1,2,3-13C3 CAS No. 1185048-67-2

Resorcinol-1,2,3-13C3

Cat. No.: B563543
CAS No.: 1185048-67-2
M. Wt: 113.089
InChI Key: GHMLBKRAJCXXBS-VMGGCIAMSA-N
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Description

Resorcinol-1,2,3-13C3 is a labeled isotopologue of resorcinol, a phenolic compound with the molecular formula C6H6O2. The isotopologue is distinguished by the presence of three carbon-13 isotopes at positions 1, 2, and 3 of the benzene ring. This compound is used primarily in research to trace and study the behavior of resorcinol in various chemical and biological systems.

Mechanism of Action

Target of Action

Resorcinol-1,2,3-13C3, also known as Resorcinol, is primarily used as an antiseptic and disinfectant in topical pharmaceutical products . It is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . The primary targets of Resorcinol are skin cells, where it exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .

Mode of Action

Resorcinol works by inhibiting peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In vitro studies involving lactoperoxidase (LPO) and thyroid peroxidase (TPO) have shown that these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Biochemical Pathways

Resorcinol affects the biochemical pathways related to skin cell growth and differentiation, leading to its keratolytic activity . It also impacts the thyroid hormone synthesis pathway by inhibiting peroxidases, which play a crucial role in the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones .

Pharmacokinetics

Pharmacokinetic data on Resorcinol were obtained from studies in rats . In the urine, the major metabolite of Resorcinol was the glucuronide .

Result of Action

The result of Resorcinol’s action is the removal of hard, scaly, or roughened skin in conditions such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

Action Environment

The action of Resorcinol can be influenced by environmental factors such as temperature and pH. For instance, the solid Resorcinol occurs in two crystalline forms, the alpha form which is obtained by crystallization of Resorcinol from ethanol, and the beta form which is obtained on crystallizing Resorcinol from benzene or on cooling of molten Resorcinol . These different forms may have different solubilities and hence bioavailabilities, potentially influencing the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resorcinol-1,2,3-13C3 typically involves the incorporation of carbon-13 labeled precursors into the resorcinol structure. One common method is the disulfonation of benzene followed by hydrolysis of the resulting disulfonate. The process involves the following steps:

Industrial Production Methods

Industrial production of resorcinol generally follows similar steps but on a larger scale. The process involves the continuous sulfonation of benzene, neutralization, and fusion with sodium hydroxide. The resulting resorcinol is then purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Resorcinol-1,2,3-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Resorcinol-1,2,3-13C3 is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed tracing and analysis. Applications include:

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups at positions 1 and 2.

    Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups at positions 1 and 4.

    Phenol (hydroxybenzene): Single hydroxyl group at position 1.

Uniqueness

Resorcinol-1,2,3-13C3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This isotopologue provides valuable insights into the behavior and interactions of resorcinol in various systems, making it a powerful tool in scientific studies .

Properties

IUPAC Name

(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLBKRAJCXXBS-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C](=[13CH][13C](=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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